(3R,4S)-4-fluoro-N-(3-methylphenyl)oxolan-3-amine
Overview
Description
(3R,4S)-4-fluoro-N-(3-methylphenyl)oxolan-3-amine is a useful research compound. Its molecular formula is C11H14FNO and its molecular weight is 195.23 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structural Analysis
- The synthesis of related fluorinated compounds and their applications in analytical chemistry and material science are highlighted by their role in facilitating chiral resolution and understanding reaction mechanisms. For instance, the study by Rodríguez-Escrich et al. (2005) presents a synthetic enantiopure chiral resolution reagent for analyzing α-chiral amines, showcasing the utility of fluorinated compounds in analytical chemistry (Rodríguez-Escrich et al., 2005).
Material Properties and Polymer Synthesis
- Research by Sun et al. (2015) delves into the reactivities and mechanisms of amines with bis-benzoxazine monomers, highlighting the potential of fluorinated amines in improving the properties and processability of thermosetting resins. This underscores the application of such compounds in developing advanced materials with tailored properties (Sun et al., 2015).
Fluorescence and Sensing Applications
- The development of fluorescent probes based on fluorinated compounds for the detection of amine vapors and their application in environmental monitoring and food safety is exemplified by the work of Gao et al. (2016). They developed a fluorescent sensor for light-up detection of amine vapors, demonstrating the utility of such compounds in creating sensitive and selective sensors for harmful substances (Gao et al., 2016).
Advanced Optical Materials
- The synthesis of polyphenols derived from 4-fluorobenzaldehyde and the investigation of the effects of electron-donating groups on their physical properties showcase the potential of fluorinated compounds in the development of advanced optical materials. Kaya et al. (2012) explored how these properties impact the thermal stability, electrochemical behavior, and conductivity, illustrating the versatility of fluorinated compounds in material science (Kaya et al., 2012).
Properties
IUPAC Name |
(3R,4S)-4-fluoro-N-(3-methylphenyl)oxolan-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14FNO/c1-8-3-2-4-9(5-8)13-11-7-14-6-10(11)12/h2-5,10-11,13H,6-7H2,1H3/t10-,11-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWXRHSHRXAAKKR-GHMZBOCLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC2COCC2F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)N[C@@H]2COC[C@H]2F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14FNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
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